molecular formula C9H10ClNO3 B587630 (R)-Carisbamate-d4 CAS No. 1287128-99-7

(R)-Carisbamate-d4

Cat. No. B587630
CAS RN: 1287128-99-7
M. Wt: 219.657
InChI Key: OLBWFRRUHYQABZ-FCDGGRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-Carisbamate-d4 is a novel, chiral compound that has been used in a variety of scientific research applications. It has a unique structure and properties that make it a valuable tool for studying biochemical and physiological processes.

Scientific Research Applications

Mechanism of Action and Antiepileptic Activity

Carisbamate (RWJ-333369) is a novel neuromodulator under investigation for its potential applications in neurological disorders. It demonstrates broad-spectrum antiepileptic activity across various rodent seizure models, indicating its potential for treating seizures and epilepsy. The exact mechanism of action remains to be fully elucidated, but studies suggest that carisbamate might act by modulating synaptic transmission. For instance, research has shown that carisbamate can inhibit excitatory signal transmission to dentate gyrus (DG) granule cells in rat hippocampus slices, suggesting a role in controlling excitatory synaptic transmission which is critical in epilepsy, especially temporal lobe epilepsy (TLE) (施建誠, 2008).

Moreover, carisbamate has been found to inhibit glutamate transmission in the granule cell of the dentate gyrus by a presynaptic mechanism, without affecting GABAergic transmission, which could contribute to its antiepileptic action observed in clinical settings at therapeutic concentrations (Chun-Yao Lee, Meng-Larn Lee, Chien-cheng Shih, H. Liou, 2011).

Neuroprotective Effects and Voltage-Gated Sodium Channel Inhibition

The neuroprotective and anticonvulsant reactions of carisbamate also extend to its effects on voltage-gated sodium channels. Studies have shown that carisbamate can inhibit these channels in rat hippocampal neurons, suggesting a mechanism that might contribute to its broad-spectrum activity in seizure models and drug-refractory epilepsy. This action potentially underlies some of the drug's antiepileptic effects, highlighting its role in modulating neuronal excitability and preventing repetitive firing of action potentials (Yi Liu, G. Yohrling, Yan Wang, T. Hutchinson, D. Brenneman, C. M. Flores, Boyu Zhao, 2009).

Antiepileptic Drug Development and Clinical Trials

Carisbamate's development as a novel antiepileptic drug (AED) highlights its promising pharmacological profile in preclinical studies, including its effectiveness in elevating seizure threshold, preventing seizure spread, and demonstrating antiepileptic and neuroprotective activity in various epilepsy models. Clinical trials have further confirmed the efficacy of carisbamate in reducing the frequency of partial-onset seizures, contributing valuable insights into its potential therapeutic applications and safety profile (K. Kulig, B. Malawska, 2007).

properties

IUPAC Name

[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-FCDGGRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Carisbamate-d4

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